2-Chloro-4-(pentan-2-yl)phenol
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Overview
Description
2-Chloro-4-(pentan-2-yl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its chlorine and pentan-2-yl substituents on the phenol ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(pentan-2-yl)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-chlorophenol with a suitable alkylating agent under basic conditions to introduce the pentan-2-yl group at the para position relative to the hydroxyl group .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(pentan-2-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine substituent.
Substitution: The chlorine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-(pentan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-4-(pentan-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the chlorine and alkyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methoxyphenol: Similar structure but with a methoxy group instead of a pentan-2-yl group.
4-Hexylresorcinol: Contains a hexyl group and two hydroxyl groups on the benzene ring.
Uniqueness
2-Chloro-4-(pentan-2-yl)phenol is unique due to the presence of both chlorine and pentan-2-yl substituents, which can significantly influence its chemical reactivity and biological activity compared to other phenolic compounds .
Properties
CAS No. |
63762-54-9 |
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Molecular Formula |
C11H15ClO |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
2-chloro-4-pentan-2-ylphenol |
InChI |
InChI=1S/C11H15ClO/c1-3-4-8(2)9-5-6-11(13)10(12)7-9/h5-8,13H,3-4H2,1-2H3 |
InChI Key |
XVEPUTGIKPPWLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1=CC(=C(C=C1)O)Cl |
Origin of Product |
United States |
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